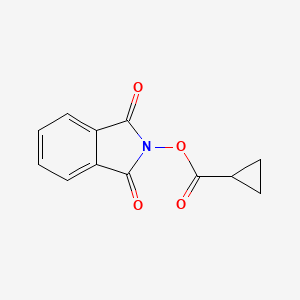

1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate” is a versatile chemical compound used in various scientific research. Its unique structure allows for diverse applications in drug discovery, material synthesis, and catalysis. It has a molecular weight of 231.21 .

Synthesis Analysis

The synthesis of this compound has been described in several studies . For example, one study described the synthesis of phthalimide derivatives from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis

The molecular structure of “1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate” is represented by the linear formula C12H9NO4 . The InChI code for this compound is 1S/C12H9NO4/c14-10-8-3-1-2-4-9(8)11(15)13(10)17-12(16)7-5-6-7/h1-4,7H,5-6H2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The boiling point of this compound is predicted to be 384.0±25.0 °C .Scientific Research Applications

Pharmaceutical Synthesis

This compound has gained significant attention for its potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

N-isoindoline-1,3-dione heterocycles, which include 1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate, have been used in the development of herbicides . Their unique chemical structure allows them to interact with plant physiology in a way that can inhibit growth or reproduction of unwanted plants .

Colorants and Dyes

These compounds have also found applications in the production of colorants and dyes . Their aromatic structure and carbonyl groups at positions 1 and 3 can be manipulated to produce a wide range of colors .

Polymer Additives

1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate can be used as an additive in polymer synthesis . It can enhance the properties of the polymer, such as its durability, flexibility, and resistance to environmental factors .

Organic Synthesis

This compound is used in organic synthesis due to its diverse chemical reactivity . It can participate in various reactions, enabling the efficient construction of complex molecules with various substitution patterns .

Photochromic Materials

1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate has potential applications in the development of photochromic materials . These are materials that change their color when exposed to light, and they have a wide range of applications, from eyewear to security inks .

Anticancer Agents

Some derivatives of 1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate have shown potential as anticancer agents . They have been synthesized and tested for their ability to inhibit the growth of cancer cells .

Antioxidant Agents

In addition to their anticancer potential, some derivatives of this compound have also shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Safety and Hazards

properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-8-3-1-2-4-9(8)11(15)13(10)17-12(16)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRFYZKZLYMXLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxoisoindolin-2-YL cyclopropanecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2560314.png)

![2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-chlorobenzenesulfonamido}acetamide](/img/structure/B2560315.png)

![1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560320.png)

![6-Phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2560321.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2560322.png)

![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2560325.png)

![(4-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560326.png)

![3-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560329.png)

![[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate](/img/structure/B2560335.png)